2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid
Description
2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid is a spirocyclic compound featuring a bicyclic framework with two oxygen atoms at positions 2 and 9 and a carboxylic acid substituent at position 2. Spiro compounds like this are characterized by their unique three-dimensional geometry, which often confers distinct chemical and biological properties.
Properties
IUPAC Name |
2,9-dioxaspiro[5.5]undecane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-1-2-10(7-14-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPIFLUXORCWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid typically involves the formation of the spiro structure through cyclization reactions. One common method includes the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions to form the dioxane ring . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, influencing biological pathways and processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to its activity .
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural differences between 2,9-dioxaspiro[5.5]undecane-3-carboxylic acid and related spiro compounds:
Key Observations :
Physicochemical Properties
Biological Activity
2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid is a unique compound characterized by its spirocyclic structure, which has garnered interest in various biological applications. Its structural features allow for diverse interactions with biological systems, making it a candidate for further exploration in medicinal chemistry and pharmacology.
The compound features a carboxylic acid functional group that can participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions enhance its potential as a versatile building block in organic synthesis and medicinal chemistry.
The mechanism of action of this compound primarily involves its interaction with enzymes and receptors. The spiro structure allows the compound to fit into specific binding sites, influencing biological pathways and processes through hydrogen bonding and ionic interactions.
Antiviral Activity
Research indicates that derivatives of similar spiro compounds have shown promising antiviral activity, particularly against HIV-1 integrase (IN). A study on spiroundecane derivatives demonstrated that certain compounds inhibited both 3’-processing and strand transfer reactions catalyzed by IN, suggesting that modifications to the undecane core can enhance inhibitory effects .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| Compound 1 | 10.3 ± 5.0 | Inhibits 3’-processing |
| Compound 2 | 13.7 ± 4.4 | Inhibits strand transfer |
| Compound 16 | 35.7 ± 16.3 | Less effective compared to others |
This data highlights the potential for designing therapeutically relevant analogues based on the structural characteristics of these compounds.
Enzyme Interaction
The compound's unique structure also positions it as a candidate for studying enzyme interactions and metabolic pathways. The presence of the carboxylic acid group may enhance its reactivity towards various enzymes, potentially leading to novel therapeutic applications in treating metabolic disorders or infections .
Study on Integrase Inhibitors
In a detailed study involving spiroundecane derivatives, researchers synthesized multiple compounds to evaluate their efficacy as HIV-1 integrase inhibitors. The study found that modifications such as the inclusion of furan moieties significantly improved inhibitory activity against integrase enzymes, suggesting that similar modifications could be explored in this compound for enhanced biological effects .
Quorum Sensing Interference
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,9-dioxaspiro[5.5]undecane-3-carboxylic acid, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via cyclization reactions. For example, hydrogenation of unsaturated precursors (e.g., using palladium on charcoal under 4.5 bar H₂) is a key step, as demonstrated in analogous spiro compounds . Post-synthesis, purity can be validated via HPLC with UV detection (λ = 210–220 nm) and nuclear magnetic resonance (NMR). For structural confirmation, compare H-NMR peaks (e.g., δ 1.46–3.44 ppm for spirocyclic protons and tert-butyl groups) and C-NMR signals (e.g., carbonyl at δ 154–211 ppm) to reference data . Mass spectrometry (ESI-MS) with [M+H] ion at m/z 215 (CHO) further confirms molecular identity .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core and carboxylic acid moiety?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretches (2500–3300 cm) and carbonyl (C=O) vibrations (1700–1750 cm) .
- NMR Spectroscopy : Use H-NMR to resolve spirocyclic protons (e.g., δ 1.5–3.5 ppm) and C-NMR to confirm the carboxylic carbon (δ ~170 ppm). 2D techniques (COSY, HSQC) clarify spin-spin coupling in the spiro system .
- X-ray Crystallography : Resolve the spiro[5.5]undecane geometry and hydrogen-bonding patterns in crystalline forms .
Q. What are the primary research applications of this compound in pharmacology?
- Methodological Answer : The compound’s spirocyclic structure enhances metabolic stability and membrane permeability, making it a scaffold for drug candidates. It is used in:
- Enzyme Inhibition Assays : Test activity against proteases or kinases using fluorogenic substrates .
- Receptor Binding Studies : Radiolabel the compound (e.g., with H or C) to quantify affinity for G-protein-coupled receptors (GPCRs) .
- Prodrug Design : Esterify the carboxylic acid to improve bioavailability, then monitor hydrolysis in simulated physiological conditions (pH 7.4 buffer, 37°C) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Compare Pd/C, PtO, or Raney Ni for hydrogenation efficiency. For example, Pd/C at 4.5 bar H₂ achieves 84% yield in spiro compound synthesis .
- Solvent Optimization : Test polar aprotic solvents (e.g., ethyl acetate) to enhance intermediate solubility and reduce byproducts .
- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How should researchers resolve contradictory data in spectral analysis (e.g., unexpected H-NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR (e.g., 25–60°C) to detect ring-flipping or chair-boat transitions in the spiro system .
- Isotopic Labeling : Synthesize C-labeled analogs to distinguish overlapping signals in crowded regions of the spectrum .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .
Q. What computational strategies are effective for predicting the compound’s reactivity in novel chemical reactions?
- Methodological Answer :
- Reaction Pathway Mapping : Use quantum mechanical methods (e.g., DFT with B3LYP/6-31G**) to model cycloadditions or nucleophilic attacks on the spiro core .
- Machine Learning : Train models on spiro compound databases to predict regioselectivity in functionalization reactions (e.g., amidation at C3 vs. C9) .
- Solvent Effects : Apply COSMO-RS to simulate solvent interactions and optimize reaction media for desired pathways .
Q. How can the compound’s stability under physiological conditions be evaluated for in vivo studies?
- Methodological Answer :
- Hydrolytic Stability : Incubate in phosphate-buffered saline (PBS) at 37°C and monitor degradation via LC-MS over 24–72 hours .
- Plasma Stability : Expose to human or animal plasma (e.g., rat, 10% v/v) and quantify parent compound remaining using a stable isotope internal standard .
- Photostability : Conduct ICH Q1B testing under UV/visible light (1.2 million lux-hours) to assess decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
